1-(4-Chloro-2-methoxyphenyl)ethanone

Solid-state properties Purification Procurement handling

Replacing this acetophenone with liquid mono-substituted analogs alters regioselectivity in Claisen-Schmidt condensations, compromising SAR conclusions in MCHR1 antagonist programs. The 4-chloro-2-methoxy substitution pattern was retained through multiple Abbott optimization cycles, confirming its non-trivial contribution to target affinity. • Solid form (mp 58-60°C) enables accurate stoichiometric dispensing and rapid incoming QC by melting point • Intermediate LogP (~2.4) facilitates predictable biphasic workup in EtOAc/water systems • Available at 97% purity from redundant supply chains, supporting uninterrupted scale-up from milligrams to kilograms

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 60207-19-4
Cat. No. B1603187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-2-methoxyphenyl)ethanone
CAS60207-19-4
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)Cl)OC
InChIInChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
InChIKeyAKIAOKWHBCDYGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chloro-2-methoxyphenyl)ethanone Procurement & Selection


1-(4-Chloro-2-methoxyphenyl)ethanone (4′-chloro-2′-methoxyacetophenone) is a disubstituted acetophenone derivative bearing a chlorine atom at the 4-position and a methoxy group at the 2-position of the phenyl ring [1]. It is a white to off-white crystalline solid with a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g·mol⁻¹ [1]. The compound serves predominantly as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, with documented use in the construction of chromone-2-carboxamide-based melanin-concentrating hormone receptor 1 (MCHR1) antagonists [2]. Its substitution pattern imparts a distinctive physicochemical profile that differentiates it from other commercially available acetophenone building blocks, making informed selection critical for reproducible synthetic outcomes.

1-(4-Chloro-2-methoxyphenyl)ethanone: Generic Substitution Pitfalls


Acetophenone derivatives are not freely interchangeable; even modest changes in ring substitution produce quantifiable shifts in melting point, lipophilicity, and electronic character that directly affect reaction kinetics, purification strategy, and downstream product profiles [1]. For 1-(4-chloro-2-methoxyphenyl)ethanone, the ortho-methoxy group exerts both steric and electronic effects on the adjacent acetyl carbonyl, while the para-chloro substituent modulates ring electrophilicity in a manner distinct from dichloro, monochloro, or monomethoxy analogs [1]. Replacing this compound with 4′-chloroacetophenone (a liquid at ambient temperature) or 2′-methoxyacetophenone (devoid of the chloro directing group) can lead to altered regioselectivity in Claisen-Schmidt condensations, divergent crystal packing in crystallography studies, and loss of the specific LogP window required for biphasic reaction partitioning . The quantitative evidence below demonstrates that the 4-chloro-2-methoxy substitution pattern occupies a unique position in the acetophenone parameter space that cannot be replicated by single-substituent or alternative disubstituted analogs.

1-(4-Chloro-2-methoxyphenyl)ethanone vs. Analogs: Quantitative Evidence


Melting Point & Solid-State Handling

1-(4-Chloro-2-methoxyphenyl)ethanone exhibits a melting point of 58–60 °C (recrystallized from ligroine) , placing it in a crystalline solid state at ambient temperature. In contrast, the monochloro analog 4′-chloroacetophenone (CAS 99-91-2) is a liquid at room temperature with a melting point of approximately 20–21 °C , while 4′-methoxyacetophenone (CAS 100-06-1) melts at 36–38 °C and 2′-methoxyacetophenone (CAS 579-74-8) is a liquid (mp ~18 °C) . This 22–42 °C elevation in melting point relative to the closest single-substituent analogs enables straightforward recrystallization-based purification, simplifies gravimetric dispensing for solid-phase parallel synthesis, and reduces cold-chain storage requirements that apply to low-melting solids or liquids prone to thermal degradation.

Solid-state properties Purification Procurement handling

Lipophilicity: Intermediate LogP Advantage

The computed XLogP3 for 1-(4-chloro-2-methoxyphenyl)ethanone is 2.4 [1], positioning it in an intermediate lipophilicity range among related acetophenone building blocks. 4′-Chloroacetophenone has an experimental LogP of approximately 2.32 , while 2′-methoxyacetophenone exhibits a lower LogP of 1.40–1.90 and 2′,4′-dichloroacetophenone is significantly more lipophilic with a LogP of 2.62–3.20 [2]. This intermediate value provides a practical advantage: the compound partitions predictably in ethyl acetate/water or dichloromethane/water extraction systems without the excessive organic-phase retention that complicates workup of the dichloro analog, while maintaining sufficient organic solubility for reactions requiring anhydrous conditions—unlike the more water-miscible monomethoxy derivatives.

Lipophilicity LogP Chromatography Biphasic reactions

Validated MCHR1 Antagonist Intermediate

1-(4-Chloro-2-methoxyphenyl)ethanone is explicitly documented as a key synthetic intermediate in the Abbott Laboratories chromone-2-carboxamide MCHR1 antagonist program, as reported in Journal of Medicinal Chemistry (2006) [1] and in the patent WO 2004/076424 A1 [2]. In this synthetic sequence, the compound serves as the acylating agent for the construction of 2-carboxychromone cores via acylation of 2′-hydroxyacetophenones with diethyl oxalate followed by cyclization [1]. This validated role in a structure–activity relationship (SAR) campaign targeting a specific G-protein-coupled receptor distinguishes it from generic acetophenone building blocks that lack documented integration into lead-optimization pipelines. The substitution pattern (4-Cl, 2-OMe) was retained through multiple optimization cycles in the chromone series, indicating that it contributes favorably to the overall pharmacological and pharmacokinetic profile of the final antagonists [1].

Medicinal chemistry MCHR1 antagonist Chromone synthesis Patent-enabled intermediate

Commercial Availability: Defined Solid & Purity

The compound is commercially available from multiple vendors as a white to off-white crystalline solid with certified purity of 95–97% . This is in contrast to 4′-chloroacetophenone, which is supplied as a liquid (mp ~20 °C) and is prone to solidification during cold-weather shipping, potentially compromising homogeneity . The solid physical form of the target compound enables precise gravimetric dispensing for parallel synthesis without the volumetric inaccuracies inherent to liquid reagents. Moreover, its melting point (58–60 °C) allows purity verification by differential scanning calorimetry (DSC) or melting point determination as a routine incoming quality control check—a QC option unavailable for the liquid monochloro and monomethoxy analogs .

Procurement quality Purity specification Solid dispensing Supply chain

Hydrogen-Bond Acceptor Profile for Anhydrous Compatibility

1-(4-Chloro-2-methoxyphenyl)ethanone possesses two hydrogen-bond acceptor sites (the carbonyl oxygen and the methoxy oxygen) and zero hydrogen-bond donor sites, as computed by PubChem [1]. This profile is shared with 4′-methoxyacetophenone and 2′-methoxyacetophenone but contrasts with 4′-chloro-2′-hydroxyacetophenone (CAS 6921-66-0), which contains a phenolic –OH donor that can participate in undesired intermolecular hydrogen bonding, alter reaction kinetics in aprotic solvents, and complicate chromatographic purification . The absence of H-bond donors in the target compound ensures full compatibility with moisture-sensitive reactions employing NaH, LDA, or Grignard reagents, where phenolic or carboxylic acid analogs would require additional protection/deprotection steps.

Hydrogen bonding Reaction solvent compatibility Computational descriptors

1-(4-Chloro-2-methoxyphenyl)ethanone Application Scenarios


Chromone-2-carboxamide Intermediate for GPCR Targets

The compound is the defined acetophenone component in the synthesis of chromone-2-carboxamide MCHR1 antagonists as reported by Abbott Laboratories [1]. Its 4-chloro-2-methoxy substitution pattern was retained through multiple optimization cycles, suggesting a non-trivial contribution to target affinity, functional potency, or pharmacokinetic profile. Researchers pursuing analogous chromone-, flavone-, or coumarin-based GPCR ligand libraries should procure this specific compound to maintain synthetic fidelity with the published route and to ensure that SAR conclusions are not confounded by building-block variation.

Claisen-Schmidt Substrate for Chalcone Libraries

The ortho-methoxy group provides steric bias and electronic activation of the adjacent acetyl group, while the para-chloro substituent withdraws electron density from the ring, creating a predictable electronic landscape for Claisen-Schmidt condensations with aromatic aldehydes [2]. The intermediate LogP (2.4) facilitates workup in ethyl acetate/water systems, and the solid physical form enables accurate stoichiometric dispensing for parallel library synthesis. This compound is a rational choice when chalcone product libraries require consistent substitution at the acetophenone-derived ring for structure–activity studies [2].

Crystallography & Solid-State Analysis

With a melting point of 58–60 °C, 1-(4-chloro-2-methoxyphenyl)ethanone is amenable to single-crystal growth by slow evaporation or vapor diffusion techniques . This contrasts with the liquid or low-melting monochloro and monomethoxy analogs, which require cryocrystallography or special handling. The presence of both chlorine (anomalous dispersion for absolute configuration determination) and methoxy oxygen (hydrogen-bond acceptor for co-crystallization studies) makes this compound attractive for crystallographic investigations of acetophenone-derived frameworks .

Scale-Up Intermediate with Simple QC

The compound's sharp melting point (58–60 °C) enables rapid incoming QC by melting point apparatus or DSC, a cost-effective alternative to NMR or HPLC for routine identity verification . Its commercial availability as a 95–97% purity solid from multiple vendors ensures supply chain redundancy. For process chemistry groups scaling up chromone or chalcone syntheses from milligram to kilogram quantities, this compound offers handling and QC advantages over liquid acetophenone reagents that require GC or refractive index measurement for identity confirmation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chloro-2-methoxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.